Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Safety Profile and Dosing Recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

The key findings on Conteltinib's tolerability from the phase 1 study (NCT02695550) are summarized in the
table below [1] [2].

Safety & Dosing Parameter Findings for Conteltinib
DLT Event 1 event reported at 600 mg QD (dose-escalation phase) [1].
Maximum Tolerated Dose (MTD) Not reached [1] [2].

Most Common Treatment-Related Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated

Adverse Events (TRAES) aspartate aminotransferase (39.1%), nausea (37.5%) [1].
Grade =23 TRAEs Occurred in 9 patients (14.1%) [1].
Recommended Phase 2 Dose 600 mg QD for ALK TKI-naive patients; 300 mg BID for patients

previously treated with crizotinib [1] [2].

Pharmacokinetic (PK) Parameters

The study also characterized the pharmacokinetic profile of Conteltinib across different dose cohorts. Key

parameters from the single-dose PK lead-in phase are summarized below [3].
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Dose (mg) C~max~ (hg/mL) AUC~INF_obs~ (ng-h/mL) T~max~ (h) T~1/2~ (h)
50 mg 16.3 205.7 2.0 22.5
100 mg 69.0 1,047.4 2.8 90.2
200 mg 139.6 3,108.0 2.7 83.5
300 mg 246.3 5,109.5 2.5 78.5
450 mg 544.3 11,475.2 3.3 78.7
600 mg 452.1 11,150.6 3.9 78.7
800 mg 421.3 11,164.6 3.7 77.2

Experimental Protocol Overview

For your reference, here is a summary of the core methodology from the first-in-human phase 1 study that

generated this safety and PK data [1].

¢ Study Design: Multicenter, single-arm, open-label, dose-escalation and dose-expansion study
(NCT02695550) [1].

e Dosing Scheme: A modified Fibonacci 3+3 dose-escalation scheme was used. Conteltinib was
administered orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg, once daily (QD). Each cycle
was 28 days [1].

e Primary Endpoints: The primary endpoints were the determination of MTD, DLT, and the
assessment of adverse events by investigators [1].

e DLT Evaluation Period: DLTs were assessed during the first 28-day cycle of treatment [1].

e Dose Expansion: Dose expansion was initiated if anti-tumor activity was observed in a dose-
escalation cohort [1].

Mechanism of Action and Study Workflow

The following diagrams illustrate the primary mechanism of Ceonteltinib and the workflow of the clinical

trial design for your technical documentation.
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Frequently Asked Questions (FAQs)

Q1: What were the most common laboratory abnormalities observed with Conteltinib? The most
common treatment-emergent laboratory abnormalities were elevated serum creatinine (45.3%) and elevated

aspartate aminotransferase (39.1%) [1].
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Q2: Was Conteltinib effective in patients who had never received an ALK inhibitor? Yes, in ALK TKI-
naive patients (n=39), Conteltinib showed an Overall Response Rate (ORR) of 64.1% and a median
Progression-Free Survival (PFS) of 15.9 months [1].

Q3: What is the dual targeting nature of Conteltinib? Conteltinib is a potent second-generation ALK
inhibitor, but it also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of

ALK [1] [4]. This multi-targeted activity contributes to its therapeutic profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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